
A Comparative Guide to the Pharmacokinetics of
Citalopram and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Citalopram N-oxide

Cat. No.: B026223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the selective

serotonin reuptake inhibitor (SSRI) citalopram and its metabolite, citalopram N-oxide. The

information presented is based on a comprehensive review of available scientific literature and

is intended to support research and development efforts in the field of pharmacology and drug

metabolism.

Executive Summary
Citalopram is an established antidepressant that undergoes extensive metabolism in the body.

One of its metabolic pathways involves N-oxidation to form citalopram N-oxide. While the

pharmacokinetics of the parent drug, citalopram, are well-documented, comprehensive data on

the pharmacokinetic profile of citalopram N-oxide in humans is limited. This guide

summarizes the available quantitative data, outlines typical experimental protocols for

pharmacokinetic analysis, and provides visual representations of the metabolic pathway and

experimental workflows.

Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for citalopram. Due to the

limited availability of data for citalopram N-oxide in human plasma, a complete

pharmacokinetic profile cannot be provided at this time. The available data on its excretion and

observed plasma concentrations are included for context.
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Pharmacokinetic
Parameter

Citalopram (Parent Drug)
Citalopram N-oxide
(Metabolite)

Bioavailability (F) ~80%[1][2] Not available

Half-life (t½) ~35 hours[1][3] Not available

Time to Peak Plasma

Concentration (Tmax)
1-4 hours[1][2] Not available

Peak Plasma Concentration

(Cmax)

Dose-dependent; e.g., ~35

ng/mL (after 40 mg single

dose)[4]

Not available

Volume of Distribution (Vd) ~12 L/kg[5] Not available

Systemic Clearance (CL) ~330 mL/min (~0.4 L/min)[5][6] Not available

Urinary Excretion (% of dose) 12-23% (unchanged)[1][2]

7% (over 7 days, as a

percentage of a single

radioactive dose)[7]

Mean Plasma Concentration

Dose-dependent; e.g., 245 nM

(at a standard dose of 40 mg

daily)[6]

0.87 ± 0.94 ng/mL (S-

enantiomer N-oxide in

depressed patients)[2]

Metabolic Pathway
Citalopram is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major

metabolic pathways are N-demethylation to desmethylcitalopram (DCT) and

didesmethylcitalopram (DDCT), and N-oxidation to citalopram N-oxide. The N-oxidation of

citalopram is mediated by the enzyme CYP2D6.[1][2]
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Metabolic pathway of Citalopram.

Experimental Protocols
The following outlines a typical experimental protocol for a clinical pharmacokinetic study of

citalopram and its metabolites.

1. Study Design:

Design: A single-center, open-label, single-dose or multiple-dose study. For comparative

studies, a randomized, crossover design is often employed.

Subjects: Healthy adult male and/or female volunteers. Subjects undergo a screening

process to ensure they meet the inclusion and exclusion criteria.

Dosing: Administration of a single oral dose of citalopram hydrobromide (e.g., 40 mg tablet)

with a standardized volume of water after an overnight fast.[5]
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Washout Period: In crossover studies, a washout period of at least 14 days is typically

implemented between treatments.

2. Sample Collection:

Blood Sampling: Venous blood samples are collected into heparinized tubes at predose (0

hours) and at various post-dose time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120,

144, 168, and 192 hours).[4]

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then

stored frozen (e.g., at -20°C or -80°C) until analysis.

3. Bioanalytical Method:

Method: High-Performance Liquid Chromatography (HPLC) with fluorescence or mass

spectrometric (LC-MS/MS) detection is commonly used for the simultaneous quantification of

citalopram and its metabolites in plasma.[2]

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or

solid-phase extraction to isolate the analytes of interest.

Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and

stability according to regulatory guidelines.

4. Pharmacokinetic Analysis:

Parameters: The following pharmacokinetic parameters are calculated from the plasma

concentration-time data using non-compartmental or compartmental analysis:

Maximum plasma concentration (Cmax)

Time to reach maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve from time zero to the last measurable

concentration (AUC0-t)

Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchgate.net/figure/Citalopram-plasma-mean-concentrations-versus-time-profile-obtained-after-a-single-oral_fig1_7594170
https://www.researchgate.net/publication/41189438_Simultaneous_determination_of_citalopram_and_its_metabolite_in_human_plasma_by_LC-MSMS_applied_to_pharmacokinetic_study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elimination half-life (t½)

Apparent total body clearance (CL/F)

Apparent volume of distribution (Vz/F)

Clinical Phase Analytical Phase Data Analysis Phase

Subject Recruitment Drug Administration Blood Sampling Plasma Separation Sample Extraction LC-MS/MS Analysis Concentration-Time Data Pharmacokinetic Modeling Parameter Calculation

Click to download full resolution via product page

General workflow for a pharmacokinetic study.

Discussion
The available data clearly outlines the pharmacokinetic profile of citalopram, demonstrating its

good oral bioavailability, relatively long half-life, and extensive metabolism. The formation of

citalopram N-oxide via CYP2D6 represents a minor metabolic pathway in terms of urinary

excretion of the metabolite.[7] However, the lack of a complete pharmacokinetic profile for

citalopram N-oxide in plasma makes a direct comparison of its systemic exposure and

disposition with the parent drug challenging. The single reported mean plasma concentration of

the S-enantiomer N-oxide suggests that its levels are significantly lower than that of the parent

compound.[2]

Further research is warranted to fully characterize the pharmacokinetics of citalopram N-
oxide. Such studies would be valuable for a more complete understanding of the overall

disposition of citalopram and could provide insights into potential drug-drug interactions and the

contribution of this metabolite to the overall pharmacological and toxicological profile of

citalopram.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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